Hexadeca-7,10-dienoic acid
Overview
Description
Hexadeca-7,10-dienoic acid is a long-chain fatty acid with the molecular formula C16H28O2. It is characterized by the presence of two double bonds located at positions 7 and 10 in its carbon chain. This compound is also known by its IUPAC name, (7E,10E)-hexadeca-7,10-dienoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadeca-7,10-dienoic acid can be synthesized through various organic synthesis methods. One common approach involves the use of alkenylation reactions, where specific alkenes are reacted under controlled conditions to introduce the double bonds at the desired positions. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the correct formation of the double bonds .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical processes. These processes may include the use of petrochemical feedstocks and advanced catalytic systems to achieve high yields and purity. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Hexadeca-7,10-dienoic acid undergoes several types of chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: Various substitution reactions can occur at the double bond positions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include epoxides, saturated fatty acids, and various substituted derivatives. These products have different properties and applications, making this compound a versatile compound in chemical synthesis .
Scientific Research Applications
Hexadeca-7,10-dienoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a model compound in studies of fatty acid chemistry.
Biology: The compound is studied for its role in biological membranes and its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic effects, including its anti-inflammatory and anticancer properties.
Industry: This compound is used in the production of specialty chemicals, lubricants, and surfactants
Mechanism of Action
The mechanism of action of hexadeca-7,10-dienoic acid involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into cell membranes, affecting their fluidity and function. It may also interact with specific enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it can participate in a range of biochemical processes .
Comparison with Similar Compounds
Hexadeca-7,10-dienoic acid can be compared with other long-chain fatty acids, such as:
Hexadecanoic acid (palmitic acid): A saturated fatty acid with no double bonds.
Hexadecenoic acid (palmitoleic acid): A monounsaturated fatty acid with one double bond.
Octadeca-9,12-dienoic acid (linoleic acid): A polyunsaturated fatty acid with two double bonds at different positions.
The uniqueness of this compound lies in the specific positions of its double bonds, which confer distinct chemical and biological properties compared to other fatty acids .
Properties
IUPAC Name |
hexadeca-7,10-dienoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h6-7,9-10H,2-5,8,11-15H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJGPAAPSBVXNU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00700331 | |
Record name | Hexadeca-7,10-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2936-83-6 | |
Record name | Hexadeca-7,10-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00700331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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